molecular formula C8H15N B13008556 5-Methyloctahydrocyclopenta[b]pyrrole

5-Methyloctahydrocyclopenta[b]pyrrole

Katalognummer: B13008556
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: HUPVPHDLMKEKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyloctahydrocyclopenta[b]pyrrole is a heterocyclic organic compound with the molecular formula C₈H₁₅N It is a derivative of pyrrole, characterized by a cyclopentane ring fused to a pyrrole ring, with a methyl group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron(III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron(III) chloride for condensation reactions, potassium permanganate for oxidation, and palladium catalysts for reduction. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce N-substituted pyrroles.

Wissenschaftliche Forschungsanwendungen

5-Methyloctahydrocyclopenta[b]pyrrole has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives such as 5-Methylpyrrole and pyrrolopyrazine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

5-Methyloctahydrocyclopenta[b]pyrrole is unique due to its fused cyclopentane-pyrrole structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

5-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C8H15N/c1-6-4-7-2-3-9-8(7)5-6/h6-9H,2-5H2,1H3

InChI-Schlüssel

HUPVPHDLMKEKNI-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2CCNC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.